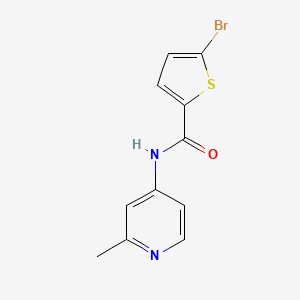

5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c1-7-6-8(4-5-13-7)14-11(15)9-2-3-10(12)16-9/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJUYTVZYVHIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses 5-bromothiophene-2-carboxylic acid and 2-methylpyridin-4-ylboronic acid as starting materials. The reaction is catalyzed by palladium tetrakis and proceeds under mild conditions, yielding the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, the purification process involves recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed

Substituted Thiophenes: Resulting from substitution reactions.

Sulfoxides and Sulfones: From oxidation reactions.

Thiols: From reduction reactions.

Scientific Research Applications

5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the development of organic electronic materials and mechanoluminescent luminogens.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Electron-rich boronic acids in Suzuki couplings generally yield higher products (e.g., 72% for 4a in pyrazine derivatives) compared to electron-withdrawing groups (37% for 4n) .

- Substituent Effects : The position of the methyl group on the pyridine ring (e.g., 2-methylpyridin-4-yl vs. 4-methylpyridin-2-yl) influences steric and electronic interactions during synthesis and functionalization .

Reactivity and Computational Insights

DFT studies on analogous compounds reveal trends in electronic properties and nonlinear optical (NLO) behavior:

Key Observations :

- Electronic Effects : Pyrazine derivatives exhibit lower HOMO-LUMO gaps than pyrazole analogs, suggesting enhanced charge-transfer capabilities .

- NLO Potential: Thiophene-carboxamide derivatives with extended π-conjugation (e.g., 4l, 9f) show promise in materials science due to high hyperpolarizability .

Stability and Chemical Hardness

Comparative chemical hardness (η) and electrophilicity index (ω) values highlight stability differences:

Key Observations :

- Pyridine/pyrazine derivatives generally exhibit lower chemical hardness than pyrazole analogs, indicating higher reactivity toward electrophiles .

Biological Activity

5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride, yielding the desired amide. The overall yield can vary but has been reported to be around 80% in some studies .

Biological Activity

1. Antibacterial Activity

Recent research has highlighted the antibacterial efficacy of thiophene derivatives, including this compound. In vitro tests have shown that this compound exhibits significant activity against various strains of bacteria, particularly those resistant to conventional antibiotics. For instance, it has demonstrated effectiveness against Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli strains, which are notorious for their resistance mechanisms .

Table 1: Antibacterial Efficacy Against Various Strains

| Compound | MIC (µg/mL) | Target Strain |

|---|---|---|

| This compound | 0.39 | NDM-producing Klebsiella pneumoniae ST147 |

| 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 0.78 | ESBL E. coli ST131 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit the growth of several cancer cell lines, showing potential as a lead compound in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the exact pathways involved .

3. Enzyme Inhibition

Additionally, compounds related to this structure have been reported to exhibit inhibitory activity against various enzymes such as carbonic anhydrase and histone deacetylases (HDACs). These enzymes play crucial roles in cellular processes, including tumor progression and inflammation, making them valuable targets for therapeutic intervention .

Case Studies

A study conducted on a series of thiophene derivatives, including this compound, revealed promising results in both antibacterial and anticancer assays. The derivatives were screened against a panel of bacterial strains and cancer cell lines, showcasing varying degrees of potency:

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Antibacterial Assays | Effective against resistant strains with MIC values <1 µg/mL |

| Anticancer Assays | Induced apoptosis in multiple cancer cell lines |

| Enzyme Inhibition | Significant inhibition of HDAC and other target enzymes |

Q & A

(Basic) What are the standard synthetic routes for 5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide?

The compound is synthesized via carboxamide coupling reactions. A typical method involves reacting 5-bromothiophene-2-carbonyl chloride with 2-methylpyridin-4-amine under anhydrous conditions, using coupling agents like EDCI/HOBt. For example, Method B () achieved a 75% yield through a one-pot reaction in DMF at 80°C, followed by purification via column chromatography . Alternative routes may employ microwave-assisted synthesis to reduce reaction times and improve efficiency .

(Basic) How is the compound characterized using spectroscopic and analytical methods?

Comprehensive characterization includes:

- 1H/13C NMR : Aromatic protons in the thiophene and pyridine rings appear between δ 7.31–7.64 ppm (). The bromine substituent induces distinct deshielding effects.

- HRMS : Confirms molecular ion peaks (e.g., [M+Na]+ at m/z 515.9998 in ).

- IR : Validates carbonyl (C=O) and amide (N-H) functional groups.

- Melting point : High thermal stability (>250°C) is noted (). Full replication protocols are emphasized in , including microanalysis for new compounds .

(Advanced) How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting spectral data (e.g., unexpected NMR shifts or HRMS discrepancies) can be addressed by:

- X-ray crystallography : Definitive structural confirmation, as demonstrated in crystallography reports for related brominated amides ( ).

- 2D NMR techniques : COSY and HSQC experiments clarify proton-proton and carbon-proton correlations.

- Reproducibility checks : Strict adherence to synthetic protocols () ensures consistency in reaction conditions and product purity .

(Advanced) What strategies optimize the yield of this compound in multi-step syntheses?

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency ().

- Catalyst use : Lewis acids or microwave irradiation () reduce side reactions.

- Stoichiometric control : Excess amine (1.2–1.5 eq.) improves coupling efficiency ( ).

- Purification : Gradient column chromatography or recrystallization removes unreacted starting materials .

(Advanced) How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Derivative design focuses on:

- Substituent variation : Replace bromine with electron-withdrawing (e.g., nitro) or donating groups (e.g., methoxy) on the thiophene ring ( ).

- Heterocycle modification : Substitute the 2-methylpyridine moiety with other aromatic amines (e.g., morpholine or piperidine derivatives; ).

- Biological assays : Test derivatives for target binding (e.g., kinase inhibition) or antimicrobial activity, as shown in nitazoxanide-based analogues ( ).

(Advanced) How should researchers address discrepancies in reaction yields reported across studies?

Discrepancies may arise from:

- Purity of reagents : Impurities in starting materials (e.g., 5-bromothiophene-2-carboxylic acid; ) affect yields.

- Reaction scale : Small-scale syntheses (1–5 mmol) may overestimate yields compared to larger batches.

- Analytical methods : Differences in HPLC or NMR integration thresholds ( ). Standardized protocols () and peer validation are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.